3-nitro-N-(4-propoxybenzyl)aniline
Description
Chemical Structure and Properties 3-Nitro-N-(4-propoxybenzyl)aniline (CAS: Not explicitly provided) is a nitro-substituted aniline derivative with the molecular formula C₁₆H₁₈N₂O₃ (calculated molecular weight: ~286 g/mol). Its structure comprises:
- A 3-nitroaniline core (C₆H₄(NO₂)NH₂).
- A 4-propoxybenzyl substituent (CH₂-C₆H₄-OCH₂CH₂CH₃) attached to the aniline nitrogen.
The nitro group at the 3-position on the aromatic ring is a strong electron-withdrawing group, while the 4-propoxybenzyl substituent introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
3-nitro-N-[(4-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-10-21-16-8-6-13(7-9-16)12-17-14-4-3-5-15(11-14)18(19)20/h3-9,11,17H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHILIDKABLLDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-propoxybenzyl)aniline typically involves a multi-step process. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the protection of the amino group to prevent unwanted reactions during subsequent steps. The protected intermediate is then subjected to a Friedel-Crafts alkylation reaction to introduce the propoxybenzyl group. Finally, the protecting group is removed to yield the desired product .
Industrial Production Methods
Industrial production of 3-nitro-N-(4-propoxybenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-propoxybenzyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include zinc, tin, or iron with hydrochloric acid.
Oxidation: Reagents such as trifluoroperoxyacetic acid can be used for oxidation.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid and nitric acid.
Major Products
Scientific Research Applications
3-nitro-N-(4-propoxybenzyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-propoxybenzyl)aniline involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Comparisons
Key Differences and Implications
Substituent Position and Electronic Effects Nitro vs. Methoxy vs. Propoxy: The longer propoxy chain in the target compound enhances lipophilicity (XLogP3 ~4.9 vs. ~3.5 for methoxy derivatives), which may improve membrane permeability in biological systems .
Crystallographic Behavior
- The 4-Methoxy-N-(4-nitrobenzyl)aniline forms intermolecular N–H···O hydrogen bonds and C–H···π interactions, stabilizing its crystal lattice. Similar behavior is expected for the target compound .
Biological and Material Applications Pharmaceutical Potential: Chloro derivatives (e.g., 4-Chloro-N-(4-propoxybenzyl)aniline) are explored for antipsychotic or anticancer activity due to their halogen-mediated interactions . COF Synthesis: Nitroaniline derivatives (e.g., 3-nitro-N-(4-nitrophenyl)aniline in ) serve as linkers in covalent organic frameworks (COFs), suggesting the target compound could have analogous applications in photovoltaics or catalysis .
Thermal Stability
- Benzamide derivatives (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide) exhibit high thermal stability (mp >500 K), while alkoxy-substituted anilines generally have lower melting points due to reduced hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
